molecular formula C18H30N4O2 B5638653 N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide

N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide

Cat. No.: B5638653
M. Wt: 334.5 g/mol
InChI Key: XDQYGUIOOYGLDB-ZFWWWQNUSA-N
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Description

N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with an aminopyridine moiety and a methoxy-methylpropanamide group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the aminopyridine group through nucleophilic substitution reactions. The final steps involve the addition of the methoxy-methylpropanamide group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrrolidine or aminopyridine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Properties

IUPAC Name

N-[(3R,4S)-1-[(2-aminopyridin-3-yl)methyl]-4-propylpyrrolidin-3-yl]-2-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-5-7-13-10-22(11-14-8-6-9-20-16(14)19)12-15(13)21-17(23)18(2,3)24-4/h6,8-9,13,15H,5,7,10-12H2,1-4H3,(H2,19,20)(H,21,23)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYGUIOOYGLDB-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C(C)(C)OC)CC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C(C)(C)OC)CC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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